molecular formula C14H10Br2N2 B3277088 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline CAS No. 65331-45-5

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline

Cat. No.: B3277088
CAS No.: 65331-45-5
M. Wt: 366.05 g/mol
InChI Key: UHOOJWKYNBMPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline” is a complex organic compound. It contains bromine atoms and a quinazoline core, which is a type of heterocyclic compound . The compound also contains a bromophenol moiety, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline and its derivatives have been studied for their synthesis methods and chemical properties. For instance, a study by Duan et al. (2013) developed a copper-catalyzed sequential arylation and intramolecular annulation for synthesizing quinazolinones, which are structurally related to this compound (Duan et al., 2013). Similarly, Patel et al. (2006) described the synthesis of new quinazolinones with potential antimicrobial activity (Patel et al., 2006).

Pharmacological Importance

Quinazolinones, including variants of this compound, have been recognized for their pharmacological importance. A study conducted by Rajveer et al. (2010) synthesized various 6-bromoquinazolinones and evaluated their pharmacological activities, such as anti-inflammatory and anti-bacterial properties (Rajveer et al., 2010).

Antimicrobial Activity

Another significant application of these compounds is in antimicrobial activity. For instance, Lei et al. (2015) discussed the synthesis of bromoquinolin derivatives, important in the development of PI3K/mTOR inhibitors, which have applications in treating various diseases (Lei et al., 2015).

Antioxidant Activity

The antioxidant potential of bromophenols, including those related to this compound, has also been researched. Li et al. (2011) isolated bromophenols from marine algae, demonstrating potent antioxidant activities, suggesting the potential use of such compounds in food preservation (Li et al., 2011).

Properties

IUPAC Name

6-bromo-3-(4-bromophenyl)-4H-quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2/c15-11-1-4-13(5-2-11)18-8-10-7-12(16)3-6-14(10)17-9-18/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOOJWKYNBMPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)N=CN1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline
Reactant of Route 2
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline
Reactant of Route 4
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.